(2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom and a furan ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-(furan-3-yl)pyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 2-position of the pyridine ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: The boronic acid group can be removed through protodeboronation, which involves the reaction with a proton source in the presence of a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.
Major Products
Biaryl Compounds: The Suzuki-Miyaura coupling reaction with this compound typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of biologically active molecules, including kinase inhibitors and receptor antagonists.
Material Science: The compound is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a tool for the modification of biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Similar Compounds
- (6-(furan-2-yl)pyridin-3-yl)boronic acid
- 2-Furanylboronic acid
- 3-Pyridinylboronic acid
Uniqueness
(2-Bromo-6-(furan-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a furan ring on the pyridine core. This structural feature enhances its reactivity and versatility in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C9H7BBrNO3 |
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Molecular Weight |
267.87 g/mol |
IUPAC Name |
[2-bromo-6-(furan-3-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO3/c11-9-4-7(10(13)14)3-8(12-9)6-1-2-15-5-6/h1-5,13-14H |
InChI Key |
JUVKMCKBOWYYAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C2=COC=C2)(O)O |
Origin of Product |
United States |
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